molecular formula C10H11N3 B1518141 3-Amino-4-(cyclopropylamino)benzonitrile CAS No. 918152-17-7

3-Amino-4-(cyclopropylamino)benzonitrile

Cat. No. B1518141
CAS RN: 918152-17-7
M. Wt: 173.21 g/mol
InChI Key: DZNLWLXUPNNEPH-UHFFFAOYSA-N
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Description

“3-Amino-4-(cyclopropylamino)benzonitrile” is a chemical compound with the CAS Number: 918152-17-7 . It has a molecular weight of 173.22 . This compound is used in scientific experiments due to its unique properties.


Molecular Structure Analysis

The InChI code for “3-Amino-4-(cyclopropylamino)benzonitrile” is 1S/C10H11N3/c11-6-7-1-4-10(9(12)5-7)13-8-2-3-8/h1,4-5,8,13H,2-3,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“3-Amino-4-(cyclopropylamino)benzonitrile” is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Drug Discovery and Development

3-Amino-4-(cyclopropylamino)benzonitrile: is a compound that can be utilized in the synthesis of various pharmaceuticals. Its structure allows for the creation of small molecule drugs that can interact with biological targets. For instance, it can be used to develop kinase inhibitors, which are crucial in cancer therapy as they can regulate cell growth and survival .

Material Science

In material science, this compound’s nitrile group can be used to create polymers with unique properties. These polymers can have applications in creating high-strength materials or coatings that are resistant to chemicals and high temperatures .

Chemical Synthesis

As a building block in organic synthesis, 3-Amino-4-(cyclopropylamino)benzonitrile can be used to construct complex molecules. Its amino group is a versatile handle for further chemical modifications, making it valuable for synthesizing a wide range of organic compounds .

Analytical Chemistry

This compound can serve as a standard in chromatographic analysis due to its unique chemical properties. It can help in the calibration of equipment and in the development of analytical methods for detecting similar compounds in various samples .

Agricultural Research

In agriculture, derivatives of this compound could be explored for their potential use as growth promoters or pesticides. The cyclopropylamino group might interact with specific receptors in plants or pests, leading to enhanced growth or pest resistance .

Neuroscience Research

The compound’s ability to cross the blood-brain barrier makes it a candidate for the development of neuroactive drugs. It could be modified to treat neurological disorders by targeting specific neurotransmitter systems .

Environmental Science

3-Amino-4-(cyclopropylamino)benzonitrile: can be used in environmental science to study soil and water contamination. Its stability and detectability make it suitable for tracing the presence of similar organic compounds in the environment .

Catalysis

Finally, this compound can be used in catalysis research. Its structure could be incorporated into catalysts that facilitate specific chemical reactions, potentially leading to more efficient industrial processes .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed or in contact with skin. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

3-amino-4-(cyclopropylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-6-7-1-4-10(9(12)5-7)13-8-2-3-8/h1,4-5,8,13H,2-3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNLWLXUPNNEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656112
Record name 3-Amino-4-(cyclopropylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(cyclopropylamino)benzonitrile

CAS RN

918152-17-7
Record name 3-Amino-4-(cyclopropylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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